methyl 4-bromo-1H-indazole-6-carboxylate
Overview
Description
Methyl 4-bromo-1H-indazole-6-carboxylate is a chemical compound belonging to the indazole family, which is characterized by a fused benzene and pyrazole ring structure
Mechanism of Action
Target of Action
Methyl 4-bromo-1H-indazole-6-carboxylate, like other indazole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate their targets, which can lead to changes in cellular processes . For instance, the inhibition of kinases can disrupt cell signaling pathways, potentially leading to the treatment of diseases such as cancer .
Biochemical Pathways
For example, some indazole derivatives can inhibit the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways , which are critical for cell growth and survival.
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is bbb permeant, indicating that it can cross the blood-brain barrier . These properties can significantly impact the bioavailability of the compound.
Result of Action
Indazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is recommended that the compound be stored in a dry, cool, and well-ventilated place . This suggests that factors such as humidity, temperature, and ventilation could potentially affect the stability and efficacy of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-1H-indazole-6-carboxylate typically involves the bromination of an indazole precursor followed by esterification. One common method starts with the bromination of 1H-indazole-6-carboxylic acid using bromine in acetic acid. The resulting 4-bromo-1H-indazole-6-carboxylic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-1H-indazole-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 1H-indazole-6-carboxylate derivatives.
Oxidation Reactions: Oxidation can occur at the indazole ring, leading to the formation of various oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of 4-substituted indazole derivatives.
Reduction: Formation of 1H-indazole-6-carboxylate.
Oxidation: Formation of oxidized indazole derivatives.
Scientific Research Applications
Methyl 4-bromo-1H-indazole-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-bromo-3-nitro-1H-indazole-4-carboxylate
- Methyl 4-chloro-1H-indazole-6-carboxylate
- Methyl 4-fluoro-1H-indazole-6-carboxylate
Uniqueness
Methyl 4-bromo-1H-indazole-6-carboxylate is unique due to the presence of the bromine atom at the 4-position, which imparts distinct reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom is larger and more polarizable, which can enhance interactions with biological targets and influence the compound’s pharmacokinetic properties .
Properties
IUPAC Name |
methyl 4-bromo-1H-indazole-6-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-7(10)6-4-11-12-8(6)3-5/h2-4H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYBEDQPCQOEIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=NN2)C(=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646135 | |
Record name | Methyl 4-bromo-1H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-47-8 | |
Record name | Methyl 4-bromo-1H-indazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-bromo-1H-indazole-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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